1-Methyl-3-propylcyclohexane 1-Methyl-3-propylcyclohexane
Brand Name: Vulcanchem
CAS No.: 4291-80-9
VCID: VC19006492
InChI: InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

1-Methyl-3-propylcyclohexane

CAS No.: 4291-80-9

Cat. No.: VC19006492

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-propylcyclohexane - 4291-80-9

Specification

CAS No. 4291-80-9
Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name 1-methyl-3-propylcyclohexane
Standard InChI InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3
Standard InChI Key HFHJBWYDQAWSIA-UHFFFAOYSA-N
Canonical SMILES CCCC1CCCC(C1)C

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Identity

1-Methyl-3-propylcyclohexane is systematically named according to IUPAC rules, with the cyclohexane ring serving as the parent structure. The methyl and propyl substituents are assigned positions 1 and 3, respectively, based on the lowest possible numbering scheme. Its molecular formula C10H20\text{C}_{10}\text{H}_{20} corresponds to a degree of unsaturation of zero, confirming its fully saturated nature .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number4291-80-9
PubChem CID138178
ChemSpider ID121816
SMILES NotationCCC1CCCC(C1)C
InChIKeyHFHJBWYDQAWSIA-UHFFFAOYSA-N

The SMILES notation CCCC1CCCC(C1)C\text{CCCC1CCCC(C1)C} explicitly defines the cyclohexane ring and substituent positions, while the InChIKey facilitates unique chemical structure identification in databases .

Physical and Thermodynamic Properties

Phase Behavior and Volatility

The compound exhibits a boiling point of 445.7K445.7 \, \text{K} (172.5°C) under standard atmospheric pressure, as reported by the NIST WebBook . However, earlier studies cite a lower boiling point of 164.5°C at 760 mmHg , a discrepancy attributable to stereoisomeric variations (Section 4). The density of 0.777 g/cm³ at room temperature reflects its low polarity, consistent with hydrocarbon behavior.

Table 2: Physical Properties

PropertyValueSource
Density (20°C)0.777 g/cm³
Boiling Point (cis)441.7 K (168.5°C)
Boiling Point (unspec.)445.7 K (172.5°C)
Flash Point47.7°C
Refractive Index1.426

The flash point of 47.7°C classifies this compound as a flammable liquid, necessitating precautions during storage and handling .

Stereoisomerism and Conformational Analysis

Cis-Trans Isomerism

The presence of two substituents on the cyclohexane ring enables stereoisomerism. The cis isomer (1-methyl-3-propylcyclohexane) exhibits a boiling point of 168.5°C , while the trans isomer or uncharacterized mixtures show higher volatility (172.5°C) . This difference arises from reduced molecular symmetry in the cis form, which weakens London dispersion forces compared to the trans configuration.

Table 3: Stereoisomeric Comparisons

IsomerBoiling PointEnergy State
cis168.5°CHigher strain
trans172.5°CLower strain

The axial-equatorial equilibrium of substituents influences ring strain, with bulkier groups favoring equatorial positions to minimize steric hindrance. Molecular mechanics simulations predict that the propyl group adopts an equatorial orientation to reduce 1,3-diaxial interactions .

Industrial and Synthetic Relevance

Production and Regulatory Status

Classified under HS Code 2902199090 ("other cyclanes"), 1-methyl-3-propylcyclohexane is subject to a 2.0% MFN tariff and 9.0% tax rebate rate in international trade . Industrial synthesis likely involves Friedel-Crafts alkylation of cyclohexane with propyl halides, though specific protocols remain proprietary.

Applications

  • Solvent Systems: Its nonpolar nature makes it suitable for dissolving hydrophobic compounds.

  • Fragrance Intermediates: Functionalization via oxidation could yield cyclic ketones for perfumery.

  • Fuel Additives: High volatility and thermal stability suggest potential as a gasoline oxygenate.

Comparative Analysis with Structural Analogs

1-Methyl-3-propylcyclohexene

The unsaturated analog C10H18\text{C}_{10}\text{H}_{18} (PubChem CID 123762951) exhibits a lower molecular weight (138.25 g/mol) and higher reactivity due to the cyclohexene double bond . Its XLogP3 value of 3.8 indicates greater lipophilicity compared to the saturated derivative (LogP 3.61 ), influencing partitioning in biological systems.

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